molecular formula C40H71NO14 B086350 Erythromycinpropionat CAS No. 134-36-1

Erythromycinpropionat

Katalognummer: B086350
CAS-Nummer: 134-36-1
Molekulargewicht: 790.0 g/mol
InChI-Schlüssel: TYQXKHPOXXXCTP-CSLYCKPJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erythromycin propionate is a macrolide antibiotic derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea. This compound is used primarily for its antibacterial properties, targeting a broad spectrum of bacterial infections. Erythromycin propionate is particularly effective against Gram-positive bacteria and is often used as an alternative for patients allergic to penicillin .

Wissenschaftliche Forschungsanwendungen

Erythromycinpropionat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine antibakteriellen Wirkungen aus, indem es die Proteinsynthese in Bakterien hemmt. Es bindet an das 23S-ribosomale RNA-Molekül in der 50S-Untereinheit des bakteriellen Ribosoms und blockiert die Translokation von Peptiden während der Translation. Diese Hemmung verhindert die Elongation der Peptidkette, was letztendlich zum Stillstand des Bakterienwachstums führt .

Ähnliche Verbindungen:

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Veresterung mit Propionsäure, die seine pharmakokinetischen Eigenschaften und Stabilität im Vergleich zu Erythromycin verbessern kann. Diese Modifikation ermöglicht eine verbesserte Absorption und Wirksamkeit bei der Behandlung bakterieller Infektionen .

Wirkmechanismus

Target of Action

Erythromycin propionate, like other macrolide antibiotics, primarily targets bacterial ribosomes . Specifically, it binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . The ribosomes are essential for protein synthesis in bacteria, enabling them to replicate .

Mode of Action

Erythromycin propionate acts by inhibiting protein synthesis in bacteria . By binding to the 23S ribosomal RNA molecule, it prevents the translocation of the elongation factor G (EF-G) from the ribosome . This action inhibits the process of protein synthesis, thereby preventing the bacteria from replicating .

Biochemical Pathways

The action of erythromycin propionate affects the protein synthesis pathway in bacteria . By inhibiting protein synthesis, it disrupts the normal functioning of the bacteria, affecting their growth and replication . The downstream effects include the inhibition of bacterial growth and the eventual death of the bacteria .

Pharmacokinetics

Erythromycin propionate exhibits certain pharmacokinetic properties that influence its bioavailability . In patients with normal liver function, erythromycin concentrates in the liver and is then excreted in the bile . Less than 5% of the orally administered dose of erythromycin is found excreted in the urine .

Result of Action

The result of erythromycin propionate’s action is the inhibition of bacterial growth and replication . By disrupting protein synthesis, it prevents the bacteria from carrying out essential functions, leading to their eventual death . This makes erythromycin propionate effective in treating a variety of bacterial infections .

Action Environment

The action, efficacy, and stability of erythromycin propionate can be influenced by various environmental factors . For instance, the pH and concentration of certain compounds can significantly influence the stability of erythromycin . Additionally, the presence of other substances, such as glucose and propanol, can affect the biosynthesis of erythromycin . Therefore, the environment in which erythromycin propionate is used can have a significant impact on its action and effectiveness .

Biochemische Analyse

Biochemical Properties

Erythromycin propionate interacts with various biomolecules in its biochemical reactions. It is known to bind to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This binding inhibits peptide chain synthesis, ultimately blocking protein synthesis . The genes involved in erythromycin biosynthesis and feeder pathways are significantly up-regulated during the 60 hours time-course .

Cellular Effects

Erythromycin propionate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . High cellular uptake, relatively short retention, and fast back release from white blood cells (WBCs) are considered important properties of the pharmacokinetics of erythromycin .

Molecular Mechanism

The molecular mechanism of action of erythromycin propionate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As mentioned earlier, erythromycin propionate binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, inhibiting peptide chain synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of erythromycin propionate change over time. The antibiotic has limited efficacy and bioavailability due to its instability and conversion under acidic conditions . To improve the stability of erythromycin, several analogs have been developed, which decrease the rate of intramolecular dehydration .

Dosage Effects in Animal Models

The effects of erythromycin propionate vary with different dosages in animal models. For dogs and cats, the dosage for antibiosis is 10–20 mg/kg orally every 8–12 hours, and for gastrointestinal prokinetic effects, it’s 0.5–1 mg/kg orally every 8 hours . The commonest adverse effect is gastrointestinal upset .

Metabolic Pathways

Erythromycin propionate is involved in several metabolic pathways. It is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea . The erythromycin group generated by bacterial strains encompasses numerous structural variations .

Transport and Distribution

Erythromycin propionate is transported and distributed within cells and tissues. Being a lipophilic weak base, it is concentrated in fluids that are more acidic than plasma, including milk, prostatic fluid, and intracellular fluid .

Subcellular Localization

It is known that erythromycin propionate, like other macrolides, accumulates inside cells, particularly in white blood cells .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Erythromycinpropionat wird durch Veresterung von Erythromycin mit Propionsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC), um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der Esterbindung zu verhindern .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst die Fermentation von Saccharopolyspora erythraea zur Herstellung von Erythromycin, gefolgt von einer chemischen Modifikation zur Bildung des Propionatesters. Der Fermentationsprozess wird optimiert, um die Ausbeute an Erythromycin zu maximieren, das dann gereinigt und unter kontrollierten Bedingungen mit Propionsäure umgesetzt wird, um this compound zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Erythromycinpropionat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Erythromycin propionate is unique due to its specific esterification with propionic acid, which can enhance its pharmacokinetic properties and stability compared to erythromycin. This modification allows for improved absorption and efficacy in treating bacterial infections .

Biologische Aktivität

Erythromycin propionate is a macrolide antibiotic derived from erythromycin, known for its broad-spectrum antibacterial activity. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and case studies, supported by data tables and research findings.

Erythromycin propionate exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit in susceptible bacteria, obstructing the translocation step during protein synthesis. This mechanism effectively halts bacterial growth and replication, making it a potent agent against various bacterial infections .

Pharmacokinetics

The pharmacokinetic profile of erythromycin propionate is characterized by its absorption, distribution, metabolism, and elimination:

  • Absorption : Erythromycin propionate is well absorbed when administered orally. Its bioavailability ranges from 18% to 45%, influenced by factors such as food intake and individual variability. After a 500 mg oral dose, the peak serum concentration (Cmax) is approximately 1.8 mcg/L, with a time to peak (Tmax) of about 1.2 hours .
  • Distribution : The drug is widely distributed in body fluids and tissues, particularly accumulating in leukocytes and inflammatory sites. Notably, it crosses the blood-brain barrier more effectively during meningitis due to increased permeability .
  • Metabolism : Erythromycin undergoes hepatic first-pass metabolism via the CYP3A4 enzyme, resulting in various metabolites, including N-desmethylerythromycin. The inactive anhydro forms can inhibit hepatic drug oxidation, contributing to drug interactions .
  • Elimination : The elimination half-life of erythromycin propionate ranges from 2.4 to 3.5 hours, with less than 5% excreted unchanged in urine. Most of the drug is concentrated in the liver and excreted via bile .

Clinical Efficacy

Erythromycin propionate has demonstrated significant efficacy in treating various bacterial infections. A study involving 105 patients highlighted its effectiveness against Staphylococcus aureus-related conditions such as pustular acne and furuncles. Out of these patients, 98 showed positive responses to treatment, including individuals who had previously failed other therapies .

Case Study Overview

StudyPatient PopulationConditions TreatedSuccess RateSide Effects
McClellan et al., 2024105 patientsStaphylococcus aureus infections (e.g., acne)93% (98/105)Mild (anorexia, vomiting)
Pediatric Study39 childrenVarious bacterial infectionsHigh success rate (specifics not detailed)Minimal

Antibacterial Spectrum

Erythromycin propionate is effective against a variety of gram-positive bacteria and some gram-negative organisms. Its activity includes:

  • Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus
  • Gram-negative bacteria : Neisseria spp., Bordetella spp., Campylobacter spp.

Eigenschaften

IUPAC Name

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H71NO14/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQXKHPOXXXCTP-CSLYCKPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H71NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022994
Record name Erythromycin propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-36-1
Record name Erythromycin propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin propionate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin, 2'-propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERYTHROMYCIN PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB75CIT999
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythromycin propionate
Reactant of Route 2
Reactant of Route 2
Erythromycin propionate
Reactant of Route 3
Reactant of Route 3
Erythromycin propionate
Reactant of Route 4
Reactant of Route 4
Erythromycin propionate
Reactant of Route 5
Reactant of Route 5
Erythromycin propionate
Reactant of Route 6
Reactant of Route 6
Erythromycin propionate
Customer
Q & A

Q1: How does erythromycin propionate exert its antibacterial effect?

A1: Erythromycin propionate, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [, , ] This binding interferes with the translocation of aminoacyl-tRNA, effectively halting the formation of polypeptide chains essential for bacterial growth and survival. [, ]

Q2: Does erythromycin propionate affect human cells?

A2: Human cells also have ribosomes, but their structure differs from bacterial ribosomes. Erythromycin propionate exhibits selective toxicity towards bacterial ribosomes, minimizing its impact on human cells. [, ]

Q3: What is the molecular formula and weight of erythromycin propionate?

A3: The molecular formula of erythromycin propionate is C40H71NO13. It has a molecular weight of 769.96 g/mol. []

Q4: Is there any spectroscopic data available for erythromycin propionate?

A4: Yes, researchers have utilized various spectroscopic techniques to characterize erythromycin propionate. Fluorometric methods have been developed for its quantification in biological samples like blood plasma. []

Q5: How stable is erythromycin propionate in different formulations?

A5: Erythromycin propionate can be formulated into various dosage forms like capsules, tablets, and ointments. [, , ] Maintaining its stability in these formulations is crucial. Factors like pH, temperature, and excipients can influence its stability. [, ]

Q6: What is the bioavailability of erythromycin propionate?

A6: Oral administration of erythromycin propionate leads to good absorption. Studies have shown that its bioavailability is superior to erythromycin base, with longer-lasting serum levels of the active antibiotic. [] Food intake can influence the absorption of erythromycin propionate. []

Q7: How is erythromycin propionate metabolized in the body?

A7: Erythromycin propionate is hydrolyzed in the body to erythromycin, its active form. This process primarily occurs in the gastrointestinal tract and liver. [, ]

Q8: What are the typical elimination routes for erythromycin propionate?

A8: Following metabolism, erythromycin is primarily excreted in bile, with a small fraction excreted in urine. []

Q9: Has erythromycin propionate demonstrated efficacy against intracellular bacteria?

A10: Research suggests that erythromycin propionate can be concentrated within human alveolar macrophages, potentially contributing to its effectiveness against intracellular pulmonary infections. [, ] Similarly, its ability to penetrate human monocytes suggests a potential role in treating infections caused by intracellular microorganisms residing within these cells. []

Q10: What are the known mechanisms of bacterial resistance to erythromycin propionate?

A11: Bacterial resistance to macrolides like erythromycin propionate can arise through various mechanisms. One common mechanism involves the modification of the ribosomal binding site, reducing the drug's affinity for the target. [] Another mechanism is the active efflux of the antibiotic from the bacterial cell.

Q11: Does resistance to erythromycin propionate confer cross-resistance to other antibiotics?

A12: Cross-resistance to other macrolide antibiotics is a concern. Bacteria resistant to erythromycin propionate may also exhibit resistance to other macrolides due to shared mechanisms of action and resistance patterns. []

Q12: What are the potential adverse effects associated with erythromycin propionate?

A13: While generally safe, erythromycin propionate can cause adverse effects, primarily gastrointestinal disturbances like nausea, vomiting, and diarrhea. [, ]

Q13: Has erythromycin propionate been linked to any serious adverse effects?

A14: In rare cases, erythromycin estolate, another ester of erythromycin, has been associated with cholestatic hepatitis, a potentially serious liver condition. [, ] The risk of this adverse effect with erythromycin propionate is considered lower.

Q14: Are there any specific drug delivery strategies being explored for erythromycin propionate?

A15: Researchers are continually exploring innovative drug delivery systems to enhance the therapeutic efficacy and reduce the potential side effects of antibiotics like erythromycin propionate. These strategies include nanoparticle-based delivery systems, liposomal formulations, and targeted delivery approaches. []

Q15: What analytical techniques are commonly used to quantify erythromycin propionate in biological samples?

A16: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely employed technique for the precise and sensitive measurement of erythromycin propionate in plasma and other biological matrices. [, ] Microbiological assays are also used, offering a cost-effective alternative for determining antibiotic concentrations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.